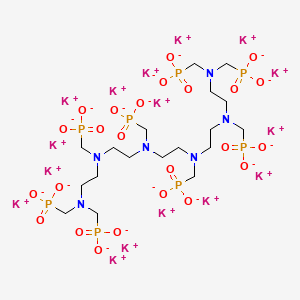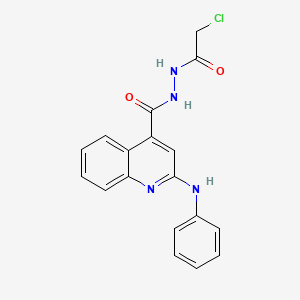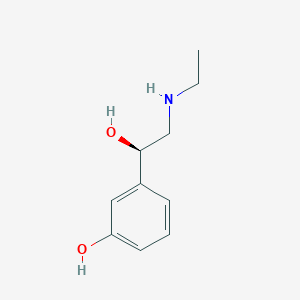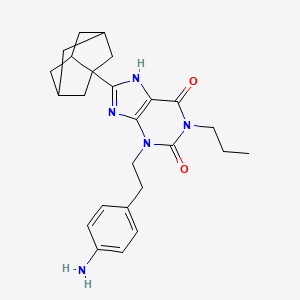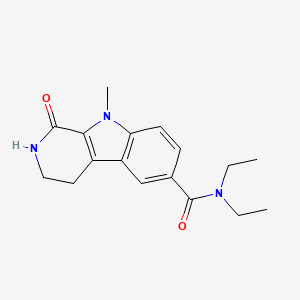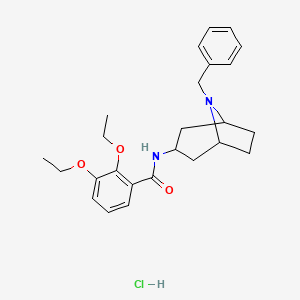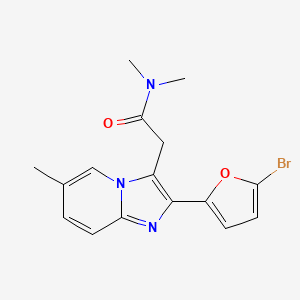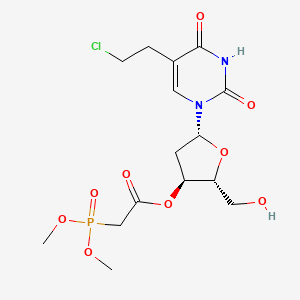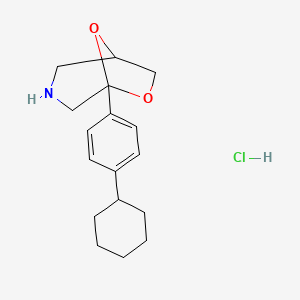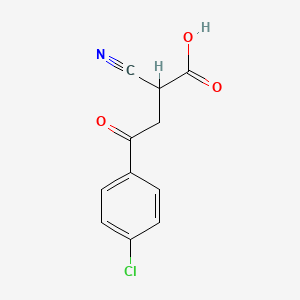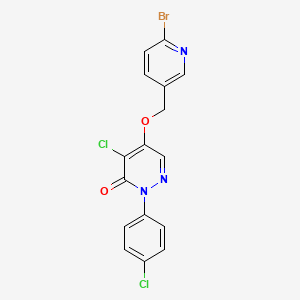
3(2H)-Pyridazinone, 5-((6-bromo-3-pyridinyl)methoxy)-4-chloro-2-(4-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(2H)-Pyridazinone, 5-((6-bromo-3-pyridinyl)methoxy)-4-chloro-2-(4-chlorophenyl)- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms, and is substituted with bromine, chlorine, and methoxy groups, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 5-((6-bromo-3-pyridinyl)methoxy)-4-chloro-2-(4-chlorophenyl)- typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.
Introduction of Substituents: The bromine, chlorine, and methoxy groups are introduced through various substitution reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Final Assembly: The final compound is assembled through coupling reactions, such as Suzuki or Heck coupling, to attach the pyridinyl and phenyl groups to the pyridazinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent) for large-scale production.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3(2H)-Pyridazinone, 5-((6-bromo-3-pyridinyl)methoxy)-4-chloro-2-(4-chlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine or chlorine positions.
Wissenschaftliche Forschungsanwendungen
3(2H)-Pyridazinone, 5-((6-bromo-3-pyridinyl)methoxy)-4-chloro-2-(4-chlorophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3(2H)-Pyridazinone, 5-((6-bromo-3-pyridinyl)methoxy)-4-chloro-2-(4-chlorophenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **3(2H)-Pyridazinone, 5-((6-chloro-3-pyridinyl)methoxy)-4-chloro-2-(4-chlorophenyl)-
- **3(2H)-Pyridazinone, 5-((6-bromo-3-pyridinyl)methoxy)-4-methyl-2-(4-chlorophenyl)-
Uniqueness
The uniqueness of 3(2H)-Pyridazinone, 5-((6-bromo-3-pyridinyl)methoxy)-4-chloro-2-(4-chlorophenyl)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the methoxy group, provides a distinct set of properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
122322-20-7 |
|---|---|
Molekularformel |
C16H10BrCl2N3O2 |
Molekulargewicht |
427.1 g/mol |
IUPAC-Name |
5-[(6-bromopyridin-3-yl)methoxy]-4-chloro-2-(4-chlorophenyl)pyridazin-3-one |
InChI |
InChI=1S/C16H10BrCl2N3O2/c17-14-6-1-10(7-20-14)9-24-13-8-21-22(16(23)15(13)19)12-4-2-11(18)3-5-12/h1-8H,9H2 |
InChI-Schlüssel |
LSZOETSXVXYHIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(C=N2)OCC3=CN=C(C=C3)Br)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


